5-Ethoxy-2-ethylmercaptobenzimidazole

Übersicht

Beschreibung

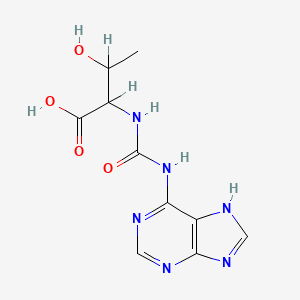

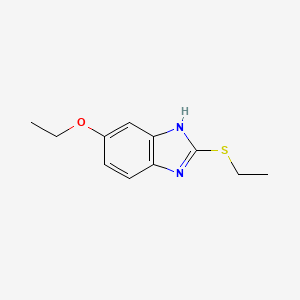

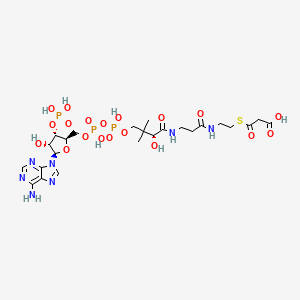

5-Ethoxy-2-ethylmercaptobenzimidazole is a chemical compound with the molecular formula C9H10N2OS .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Ethoxy-2-ethylmercaptobenzimidazole, has been studied . The process involves alkylation, acylation, Schiff base formation, and vilsmier-haack reaction (ring closure), resulting in good yield .Molecular Structure Analysis

The molecular weight of 5-Ethoxy-2-ethylmercaptobenzimidazole is 194.25 . The molecular structure can be represented by the SMILES stringCCOc1ccc2[nH]c(S)nc2c1 . Physical And Chemical Properties Analysis

5-Ethoxy-2-ethylmercaptobenzimidazole has a melting point of 252-256 °C (lit.) . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen

Activation of Peritoneal Macrophages : 5-Ethoxy-2-ethylmercaptobenzimidazole hydrochloride has been found to stimulate mouse peritoneal macrophages, increasing their phagocytic activity and phagocytosis index. It was identified as the most effective among tested mercaptobenzimidazole derivatives in enhancing the secretion of lysosomal enzymes and the number of macrophages reducing nitroblue tetrazolium in diphormazan (Ratnikov & Ratnikova, 1991).

Antimicrobial Activity : A study on new amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivatives demonstrated significant antibacterial activity, particularly against Bacillus subtilis. One derivative showed exceptional antifungal activity against Candida albicans. These findings suggest potential for further structural modifications to enhance antibacterial and antifungal activities (Alkhafaji et al., 2018).

Pharmaceutical Analysis : The compound has been used in procedures for determining the active components of pharmaceutical preparations, such as Afobazol. This application involves capillary zone electrophoresis and gas chromatography with a mass-selective detector, confirming its significance in pharmaceutical analysis (Burykin, Andreev, & Varnavskaya, 2014).

DNA/RNA Binding Properties and Biological Activity : Derivatives of benzimidazole, including compounds related to 5-Ethoxy-2-ethylmercaptobenzimidazole, have shown significant affinity toward ds-DNA and moderate to strong antiproliferative effects toward various carcinoma cell lines. This highlights their potential in biomedical research and therapeutic applications (Stolić et al., 2009).

Inhibition of Tyrosinase : A study found that 5-Methoxy-2-mercaptobenzimidazole, a related compound, is an efficient inhibitor of tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in dermatology and cosmetology (Chai et al., 2020).

Antibacterial and Antifungal Activities of Nanomaterials : Silver nanoparticles anchored with 5-methoxybenzimidazolthiomethanol (a related molecule) showed enhanced antibacterial ability, especially against gram-positive bacteria. This indicates potential applications in nanomedicine and antibacterial coatings (Alheety et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153002 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-2-ethylmercaptobenzimidazole | |

CAS RN |

120764-43-4, 135048-68-9 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomerzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)